Thorium tetrafluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

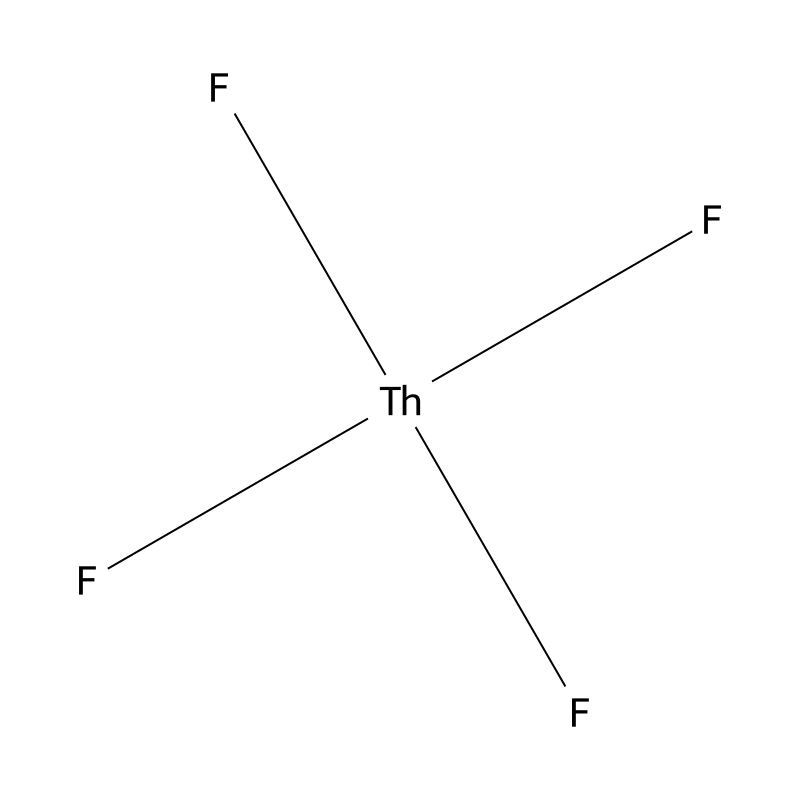

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thorium tetrafluoride, with the chemical formula ThF₄, is an inorganic compound consisting of thorium and fluorine. It appears as a white crystalline solid and has a high melting point ranging from 1068°C to 1110°C and a boiling point of 1680°C. The compound is characterized by its hygroscopic nature, meaning it can absorb moisture from the air, which can lead to its reaction with atmospheric moisture at elevated temperatures to form thorium oxyfluoride (ThOF₂) . The oxidation state of thorium in this compound is +4, indicating that thorium is in its tetravalent form .

Thorium tetrafluoride is a radioactive material due to the presence of thorium. It is also a suspected human carcinogen based on animal studies [].

- Radioactivity: Thorium emits alpha particles, which can be harmful if ingested or inhaled. However, alpha particles are easily stopped by most materials, including skin.

- Chemical toxicity: Thorium is also a toxic heavy metal. Fluorides can also be toxic if ingested in large quantities.

Safety precautions

- Handle ThF₄ only in a properly equipped laboratory following radioactive material handling protocols.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirators when handling ThF₄.

While thorium tetrafluoride itself has not been extensively studied for biological activity, thorium compounds are known to exhibit mild radioactivity due to the presence of thorium-232, which primarily emits alpha particles. This radioactivity poses potential health risks if ingested or inhaled, leading to the need for careful handling in laboratory and industrial settings. The toxicological profile of thorium compounds indicates that they can cause adverse effects on human health if not managed properly .

Thorium tetrafluoride can be synthesized through several methods:

- Direct Fluorination: Thorium metal can react directly with fluorine gas at elevated temperatures to produce thorium tetrafluoride:

- Solid-State Reaction: A more common method involves the fluorination of thorium dioxide (ThO₂) using ammonium hydrogen difluoride (NH₄HF₂). This method has been reported to yield thorium tetrafluoride efficiently .

- Reduction Processes: In some cases, thorium tetrafluoride can be obtained by reducing thorium tetrafluoride using metals like calcium in a sealed environment at high temperatures .

Thorium tetrafluoride has several applications:

- Nuclear Chemistry: It is used in nuclear reactors as a potential fuel source due to its ability to convert into fissile uranium-233.

- Optical Coatings: Due to its excellent optical properties in the infrared range, it is utilized as an antireflection coating material in optical devices.

- Carbon Arc Lamps: Historically, it was used in carbon arc lamps for high-intensity lighting applications .

Interaction studies involving thorium tetrafluoride often focus on its reactivity with moisture and other chemical agents. For instance, studies have shown that at temperatures above 500°C, it reacts with atmospheric moisture leading to hydrolysis . Additionally, research into its interactions with various reducing agents provides insights into its behavior under different conditions, which is crucial for its application in nuclear chemistry and materials science .

Thorium tetrafluoride shares similarities with several other fluoride compounds of thorium and related elements. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Thorium trifluoride | ThF₃ | Exhibits different stoichiometry and reactivity compared to ThF₄. |

| Uranium tetrafluoride | UF₄ | Similar structure but involves uranium instead of thorium; used in nuclear applications. |

| Zirconium tetrafluoride | ZrF₄ | Comparable fluoride compound; utilized in ceramics and nuclear applications. |

| Cerium(IV) fluoride | CeF₄ | Similar tetravalent metal fluoride; has distinct properties due to cerium's unique chemistry. |

Thorium tetrafluoride stands out due to its specific applications in nuclear energy and optical technologies, alongside its notable physical properties such as high melting point and hygroscopic nature .

Thorium tetrafluoride represents a critical compound in nuclear chemistry applications, particularly in molten salt reactor technologies [1] [2]. The synthesis of this white crystalline compound requires specialized methodologies due to its unique chemical properties and the challenging nature of thorium chemistry [3] [4]. Multiple synthetic routes have been developed and optimized over decades of research, each offering distinct advantages for specific applications and purity requirements.

Direct Fluorination Routes

Direct fluorination methods involve the reaction of thorium-containing materials with elemental fluorine gas under controlled conditions. These approaches typically yield high-purity thorium tetrafluoride with minimal impurities when properly executed [5] [6].

Reaction of Metallic Thorium with Elemental Fluorine

The direct reaction between metallic thorium and elemental fluorine gas represents one of the most straightforward synthetic pathways for thorium tetrafluoride production [3]. This exothermic reaction proceeds according to the stoichiometric equation where thorium metal reacts with fluorine gas to produce thorium tetrafluoride [7]. The reaction typically occurs at elevated temperatures ranging from 500 to 800 degrees Celsius [6].

Research conducted using fluid-bed reactor systems has demonstrated that this reaction can achieve conversion efficiencies exceeding 99 percent when properly controlled [6]. The process requires careful temperature management to prevent excessive heat generation that could lead to particle agglomeration [6]. Studies have shown that fuel particles tend to agglomerate in the reactor due to the large amount of reaction heat and the comparatively low melting point of thorium tetrafluoride [6].

The Direct Fluorination Method has been employed commercially since 1992 for producing military specification compliant fluoride materials [5]. This specialized process involves a high-temperature plasma phase reaction that increases the purity, viscosity, and consistency of the final material [5]. Secondary melting in fluorine gas atmosphere compensates for fluorine stoichiometry deficiencies that may occur during the initial reaction phase [5].

Optimal reaction conditions have been established through extensive experimentation. The process demonstrates that more than 99 percent of the thorium can be converted within 4 to 5 hours at a temperature of 580 degrees Celsius [6]. Inhibition of the violent exothermic reaction by lowering the fluorine pressure in the early stage of fluorination has been found to be a very effective method of obtaining high thorium recovery [6].

Gas-Phase Fluorination of Thorium Dioxide (ThO₂)

Gas-phase fluorination of thorium dioxide represents an alternative direct fluorination approach that has gained significant attention in nuclear fuel processing applications [6] [8]. This method involves the reaction of thorium dioxide with elemental fluorine gas at elevated temperatures, typically in the range of 450 to 750 degrees Celsius [9] [10].

The fluorination reaction of thorium dioxide in gas-solid systems has been extensively studied, with research demonstrating that the fluorination reaction can be completed within several hours under optimal conditions [8]. Comparative studies between fluorination in molten salt and gas-solid reaction systems have shown that gas-solid fluorination provides superior conversion rates and more complete reactions [8].

Experimental investigations have established optimal process parameters for this synthesis route [10] [11]. Hydrofluorination of thorium dioxide at 450 degrees Celsius for half an hour at a bed depth of 6 millimeters gave the best result, with a yield of approximately 99.36 percent thorium tetrafluoride [10] [11]. The process parameters including bed depth, hydrofluorination time, and hydrofluorination temperature have been systematically optimized for preparation in static bed reactor setups [11].

Gas-phase fluorination studies have demonstrated that hydrogen fluoride gas can effectively convert thorium dioxide to thorium tetrafluoride through hydrofluorination processes [12] [13]. The reaction mechanism involves the replacement of oxide ions with fluoride ions, resulting in the formation of pure thorium tetrafluoride and water vapor as a byproduct [14]. This process has been particularly valuable for producing anhydrous thorium tetrafluoride with minimal oxide contamination [14].

Wet Chemical Synthesis Approaches

Wet chemical synthesis methods utilize aqueous or solution-based reactions to produce thorium tetrafluoride. These approaches often provide better control over reaction conditions and can be conducted at lower temperatures compared to direct fluorination methods [9] [15].

Precipitation from Aqueous Thorium Nitrate Solutions

Precipitation methods from aqueous thorium nitrate solutions represent established wet chemical approaches for thorium tetrafluoride synthesis [13] [16]. These methods typically involve the addition of fluoride sources to thorium nitrate solutions under controlled pH and temperature conditions to precipitate thorium fluoride compounds [17].

The acetate process for thorium fluoride production has been demonstrated as feasible on a laboratory scale [16]. This process is based on the conversion of thorium nitrate tetrahydrate to anhydrous thorium acetate, with subsequent rapid hydrofluorination at low temperatures to produce thorium tetrafluoride [16]. The process offers advantages in terms of reduced temperature requirements and improved handling characteristics compared to direct fluorination methods [16].

Precipitation studies have investigated the influence of pH and neutral electrolytes upon the precipitation and hydrolysis of thorium in aqueous solutions [17]. Three-dimensional concentration tyndallogram studies have identified various precipitation and dissolution regions, including regions where sudden precipitation of thorium hydroxide occurs, regions of thorium hydroxide stable sols, and regions of thorium phthalate sols [17].

Research has established that neutral electrolytes significantly influence precipitation at the boundary of thorium phthalate precipitate formation at pH values around 5 [17]. The precipitation behavior depends on the concentration of thorium nitrate and the specific fluoride source employed [17]. These studies have provided fundamental understanding of the solution chemistry involved in precipitation-based synthesis routes.

Ammonium Hydrogendifluoride (NH₄HF₂) Fluorination

Ammonium hydrogendifluoride fluorination represents one of the most extensively studied wet chemical synthesis approaches for thorium tetrafluoride production [9] [12] [15] [18] [19]. This method offers several advantages including room temperature initiation, controlled reaction kinetics, and high conversion efficiencies [9] [15].

The fluorination process using ammonium hydrogendifluoride involves a two-stage mechanism [9] [15]. Initial fluorination occurs at room temperature through mixing thorium dioxide and ammonium hydrogendifluoride at different molar ratios, with the mixture left to react for periods ranging from 5 to 20 days [9] [15] [18]. The optimum molar ratio for synthesizing ammonium thorium fluoride has been established as 1.0:5.5 (thorium dioxide to ammonium hydrogendifluoride) with a 5-day reaction time [9] [15] [18].

X-ray diffraction analysis conducted at intervals of 5, 10, 15, and 20 days has demonstrated the progressive formation of intermediate ammonium thorium fluoride compounds during the room temperature phase [9] [15] [18]. Subsequent heating of the mixtures at temperatures between 450 and 750 degrees Celsius with argon gas flow completes the conversion to thorium tetrafluoride [9] [15] [18].

Research has confirmed that heating ammonium thorium fluoride at 450 degrees Celsius is sufficient to produce thorium tetrafluoride [9] [15] [18] [20]. The process has been characterized using X-ray diffraction and scanning electron microscopy with energy-dispersive X-ray spectroscopy, confirming the formation of pure thorium tetrafluoride [9] [15] [18]. Studies have proven that ammonium hydrogendifluoride serves as an effective fluorination agent capable of synthesizing thorium tetrafluoride with high conversion efficiencies [9] [15] [18].

The fluorination mechanism begins at room temperature to form ammonium thorium fluoride intermediates [19]. Upon heating, these intermediates decompose to form pure thorium tetrafluoride [19]. Research has noted that any unreacted thorium dioxide present can react with the formed thorium tetrafluoride to produce thorium oxyfluoride, emphasizing the importance of complete conversion in the initial fluorination step [19].

Solid-State Reaction Mechanisms

Solid-state reaction mechanisms for thorium tetrafluoride synthesis involve reactions between solid reactants without the presence of liquid phases [21]. These mechanisms have been investigated for their potential in producing high-purity thorium tetrafluoride through controlled thermal processing [21].

Solid-state reactions of thorium tetrafluoride with other compounds have been studied to understand conversion pathways and thermodynamic stability [21]. Research on solid-state reactions of uranium and thorium tetrafluorides with ammonium sulfate has demonstrated that these reactions convert the tetrafluorides to easily soluble sulfates [21]. New phases of anhydrous thorium sulfate formed during the course of these reactions have been characterized by chemical and X-ray methods [21].

The solid-state synthesis pathway often involves the thermal decomposition of intermediate compounds formed through wet chemical methods [9] [22]. For example, ammonium thorium fluoride intermediates formed through ammonium hydrogendifluoride treatment can be thermally converted to thorium tetrafluoride through solid-state decomposition reactions [9] [22]. This approach allows for precise control over the final product characteristics and purity [22].

Studies have investigated the use of small pressure vessels fitted with crucibles for both fuel salt and ammonium bifluoride reactants [22]. Upon heating, ammonium bifluoride decomposes into ammonia and hydrogen fluoride, which then purifies the thorium-containing specimen through solid-state fluorination reactions [22]. Temperature control systems using heater tapes and automatic thermocouple control have been employed to maintain optimal reaction conditions [22].

Purification and Anhydrous Form Preparation Techniques

The preparation of high-purity anhydrous thorium tetrafluoride requires specialized purification techniques to remove water, oxide impurities, and other contaminants [14] [23] [22]. These methods are critical for applications requiring ultra-pure thorium tetrafluoride, particularly in nuclear reactor applications [14].

Dehydration of hydrated thorium fluoride represents a fundamental purification challenge [23]. Research has established that refluxing solid hydrates of thorium fluoride with at least one-third of the molar equivalent amount of suitable liquid mineral acids converts the salt to anhydrous form [23]. The dehydration process can be completed in as short a time as 15 minutes under optimal conditions, though mild conditions may require 2 hours or more [23].

The process involves heating acid-salt mixtures to temperatures of at least 80 degrees Celsius for sufficient time to achieve complete dehydration [23]. Preferred acid concentrations of 0.5 molar have been established, with dehydration occurring at temperatures ranging from 80 degrees Celsius to the reflux temperature of the acid-salt mixture [23]. Higher acid concentrations provide more rapid dehydration but result in less crystalline, partially amorphous products [23].

Hydrogen fluoride gas treatment represents another critical purification approach for removing oxide contamination [14]. The process involves exposing thorium tetrafluoride to hydrogen fluoride reactive atmospheres that react with oxide ions in oxide-contaminated thorium fluoride [14]. The hydrogen fluoride attacks oxide ions in the condensed phase and exchanges its fluoride content, replacing oxide contaminants with fluoride ions to produce ultra-pure thorium tetrafluoride [14].

Vacuum heating techniques have been developed for removing volatile impurities including water and other contaminants [24]. Research has demonstrated that heating thorium tetrafluoride under vacuum at temperatures between 400 and 600 degrees Celsius for periods of 6 to 16 hours effectively removes volatile impurities while maintaining the integrity of the thorium tetrafluoride structure [24]. These methods can achieve final purities of 99.0 to 99.5 percent [24].

Advanced purification methods utilizing ammonium bifluoride treatment have been investigated for their ability to remove oxide impurities [22]. This approach involves controlled thermal decomposition of ammonium bifluoride in the presence of thorium tetrafluoride specimens, allowing the generated hydrogen fluoride to purify the material [22]. The method has been described in literature with reported difficulties in achieving robust and repeatable processes [22].

Data Tables

| Synthesis Method | Temperature (°C) | Reaction Time | Yield (%) | Atmosphere |

|---|---|---|---|---|

| Direct Fluorination - Metallic Thorium with F₂ | 500-800 | 2-4 hours | 95-99 | Fluorine gas |

| Direct Fluorination - ThO₂ with F₂ (gas-phase) | 450-750 | 4-5 hours | >99 | Fluorine gas |

| Wet Chemical - Precipitation from Th(NO₃)₄ | Room temperature | Several hours | 80-95 | Air/Inert |

| Wet Chemical - NH₄HF₂ Fluorination (room temp) | Room temperature | 5-20 days | 90-95 | Air |

| Wet Chemical - NH₄HF₂ Fluorination (heated) | 450-750 | 0.5-6 hours | 95-99 | Argon |

| Wet Chemical - HF Gas Hydrofluorination | 450 | 0.5 hours | 99.36 | HF gas |

| Solid-State - ThF₄ from NH₄ThF intermediate | 450 | 6 hours | 95-98 | Argon |

| Property | Value | Reference Conditions |

|---|---|---|

| Molecular Weight (g/mol) | 308.032 | Standard |

| Melting Point (°C) | 1068-1110 | Atmospheric pressure |

| Boiling Point (°C) | 1680 | Atmospheric pressure |

| Density (g/cm³) | 6.1-6.32 | Room temperature |

| Crystal Structure | Tetragonal (square antiprismatic) | Room temperature |

| Color | White crystalline | Pure anhydrous form |

| Heat Capacity at 298K (J/K·mol) | 111.46 | 298.15 K |

| Standard Enthalpy of Formation (kJ/mol) | -2016.8 | 298.15 K, standard state |

| Method | Optimal Temperature (°C) | Optimal Time | Molar Ratio | Best Yield (%) |

|---|---|---|---|---|

| NH₄HF₂ Fluorination | 450 | 5 days (RT) + 6h (450°C) | 1:5.5 (ThO₂:NH₄HF₂) | 99.0 |

| HF Gas Hydrofluorination | 450 | 30 minutes | 1:4 (ThO₂:HF) | 99.36 |

| Direct Fluorination | 580 | 4-5 hours | 1:2 (Th:F₂) | >99 |

| Precipitation Method | 25 | 24-48 hours | 1:4 (Th⁴⁺:F⁻) | 85-90 |

| Purification Method | Temperature (°C) | Duration | Primary Impurities Removed | Final Purity (%) |

|---|---|---|---|---|

| Vacuum Heating | 400-600 | 6-16 hours | Water, volatile compounds | 99.0-99.5 |

| HF Gas Treatment | 450-500 | 2-6 hours | Oxide contamination | 99.5-99.9 |

| Mineral Acid Reflux | 80-100 | 0.5-2 hours | Hydrated forms | 98-99 |

| Ammonium Bifluoride Treatment | 250 | 12 hours | Oxide impurities | 99.0-99.5 |